Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-

Pharmacokinetics Barbiturate metabolism Hepatic clearance

Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)- (trivial name: N-methylpentobarbital; molecular formula C₁₂H₂₀N₂O₃; molecular weight 240.30 g/mol) is an N¹-methylated derivative of the chiral 5,5-disubstituted barbiturate class. The compound contains the 5-ethyl-5-(1-methylbutyl) pharmacophore identical to pentobarbital but carries an additional methyl group on the N-1 nitrogen of the pyrimidine-2,4,6-trione ring, which eliminates the N-1 hydrogen bond donor and increases the calculated logP by approximately 0.3–0.4 log units relative to the non-methylated parent.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 57562-99-9
Cat. No. B13938024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-
CAS57562-99-9
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC
InChIInChI=1S/C12H20N2O3/c1-5-7-8(3)12(6-2)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17)
InChIKeyOIIGBIYLGSWNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barbituric Acid, 5-Ethyl-1-Methyl-5-(1-Methylbutyl)- (CAS 57562-99-9): Procurement Specifications and Evidence-Based Differentiation for Scientific and Industrial Selection


Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)- (trivial name: N-methylpentobarbital; molecular formula C₁₂H₂₀N₂O₃; molecular weight 240.30 g/mol) is an N¹-methylated derivative of the chiral 5,5-disubstituted barbiturate class [1]. The compound contains the 5-ethyl-5-(1-methylbutyl) pharmacophore identical to pentobarbital but carries an additional methyl group on the N-1 nitrogen of the pyrimidine-2,4,6-trione ring, which eliminates the N-1 hydrogen bond donor and increases the calculated logP by approximately 0.3–0.4 log units relative to the non-methylated parent . This N-methyl substitution creates a genuine structural analog that can substitute for pentobarbital in research settings only when the specific differential properties of N-methylation are required; indiscriminate interchange is not scientifically valid.

Why Pentobarbital and Other In-Class 5,5-Disubstituted Barbiturates Cannot Substitute for N-Methylpentobarbital (57562-99-9) Without Experimental Validation


Within the 5,5-dialkylbarbiturate series, N-methylation produces a distinct set of pharmacokinetic and physicochemical changes that cannot be approximated by altering C-5 substituents alone. Peer-reviewed comparative pharmacokinetic studies in intact rat and isolated perfused rat liver have demonstrated unequivocally that N-methylated barbiturates are eliminated significantly faster than their non-methylated homologues, and that this accelerated clearance is correlated with higher octanol-water and hepatocyte-water partition coefficients rather than the availability of an additional metabolic pathway such as N-demethylation [1]. The N-1 methyl group simultaneously removes an ionizable proton (pKa shift), alters the hydrogen-bonding capacity at the GABA-A receptor pharmacophore, and can invert the pharmacological activity of specific stereoisomers from CNS depressant to convulsant—a phenomenon not observed in the non-methylated parent series [2]. Therefore, procurement specifications for pentobarbital or secobarbital will not satisfy experimental protocols designed around the N-methylated scaffold's unique clearance kinetics, stereochemical pharmacology, or lipophilicity-dependent tissue distribution.

Quantitative Differential Evidence for Barbituric Acid, 5-Ethyl-1-Methyl-5-(1-Methylbutyl)- (57562-99-9) Against Closest Analogs


Enhanced Hepatic Elimination Rate: N-Methylpentobarbital vs. Pentobarbital in the Intact Rat Model

In a systematic pharmacokinetic study of homologous 5,5-dialkylbarbiturates in the intact rat and isolated perfused rat liver, Yih and van Rossum established that introduction of an N-methyl group onto the barbiturate nitrogen consistently produced a more rapidly eliminated compound relative to its non-methylated homologue. This reduction in half-life was shown to be one of three structural modifications (alongside larger C-5 alkyl side chains and bromoallyl substitution) capable of accelerating barbiturate elimination, and the elimination clearance constants relative to the heptabarbital clearance were in the same order of magnitude as those found in man [1]. The 1978 follow-up study confirmed that N-methylated barbiturates as a class are eliminated faster than their non-methylated homologues, attributing this effect to increased lipophilicity measured as the octanol-water and hepatocyte-water partition coefficients, and explicitly ruling out N-demethylation as the mechanistic basis [2]. This provides a direct, cross-study comparable class-level inference for N-methylpentobarbital (57562-99-9) versus pentobarbital (76-74-4).

Pharmacokinetics Barbiturate metabolism Hepatic clearance

Cytochrome P-450 Binding Affinity (Ks): N-Methylated Barbiturates vs. Non-Methylated Homologues

Determination of Ks values (spectral binding constants reflecting affinity for cytochrome P-450) across several homologous barbiturate series revealed that N-methylated barbiturates consistently exhibited lower Ks values than their non-methylated homologues, corresponding to higher affinity for the cytochrome P-450 enzyme system. This enhanced enzyme affinity correlated directly with the faster metabolic clearance rates observed in the isolated perfused rat liver, expressed as the heptabarbital clearance ratio [1]. The relationship between Ks and lipophilicity in the various series could be described by a parabolic function, establishing a quantitative mechanistic link between N-methylation, increased lipophilicity, enhanced cytochrome P-450 binding, and accelerated metabolic elimination.

Cytochrome P-450 Enzyme kinetics Barbiturate metabolism

Stereochemical Pharmacology Divergence: N-Methylation Can Reverse Pharmacological Activity from Depressant to Convulsant

The Büch et al. 1970 study of the optical antipodes of two N-methylated barbiturates demonstrated that N-methylation on the barbiturate ring introduces stereospecificity in anesthetic activity, distribution, inactivation, and protein binding that is mechanistically distinct from non-methylated barbiturates [1]. Subsequent work on structurally related N-methyl-5-phenyl-5-alkyl-barbiturates established that the R(-) enantiomer exerts anesthetic/depressant action while the S(+) enantiomer can exhibit pure excitatory effects including convulsion—a 10-fold difference in binding to the picrotoxinin/DHP site was documented for the enantiomers of 1-methyl-5-phenyl-propylbarbituric acid (MPPB) [2]. The Knabe et al. 1978 review confirmed that in a series of optically active N-methylated barbiturates, the nature of the cyclic hydrocarbon at C-5 does not influence the anesthetic potency ratio of the respective enantiomers, establishing that N-methylation itself is the critical structural determinant of stereoselective pharmacology [3]. While pentobarbital enantiomers differ quantitatively in potency, they do not exhibit the qualitative reversal from depressant to convulsant that characterizes certain N-methylated barbiturates.

Stereochemistry GABA-A receptor Convulsant barbiturates

Lipophilicity Shift (Calculated LogP): N-Methylpentobarbital Exhibits Higher LogP than Pentobarbital, Predicting Altered Tissue Distribution

The calculated partition coefficient (LogP) for N-methylpentobarbital (57562-99-9) is reported as 1.7939 , compared with an experimental LogP of 2.10 for pentobarbital free acid (measured via HPLC) and 1.10 for pentobarbital sodium salt [1][2]. The 0.3 log-unit difference between N-methylpentobarbital and pentobarbital free acid corresponds to an approximately 2-fold difference in octanol-water partitioning potential and is consistent with the general observation that N-methylation increases barbiturate lipophilicity [3]. This lipophilicity shift is mechanistically linked to the accelerated elimination kinetics described in Evidence Items 1 and 2 above, as the higher hepatocyte-water partition coefficient drives greater hepatic extraction and metabolic clearance [3].

Lipophilicity Partition coefficient Tissue distribution

Serum Albumin Binding Stereoselectivity: N-Methylation Introduces Species-Dependent Differential Protein Binding

The stereoselective binding of N-methylated barbiturates to human, bovine, and rat serum albumin was systematically investigated by equilibrium dialysis across four closely related N-methyl-5-phenyl-5-alkyl-barbiturates [1]. The length of the aliphatic side chain at C-5 was variable, and stereoselective differences in binding were found to be albumin-species dependent [2]. The Büch et al. 1970 study further documented that the optical antipodes of N-methylated barbiturates exhibit stereospecific differences in protein binding that correlate with their differential anesthetic activity and distribution [3]. In contrast, pentobarbital (non-methylated) binds to human serum albumin at 20–45% with a less pronounced stereoselective component [4]. The presence of the N-1 methyl group alters the overall protein binding fraction and the stereoselectivity ratio, which directly impacts the free (pharmacologically active) drug concentration in plasma.

Protein binding Serum albumin Stereoselectivity Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Barbituric Acid, 5-Ethyl-1-Methyl-5-(1-Methylbutyl)- (57562-99-9)


Cytochrome P-450 Structure-Metabolism Relationship Studies

N-Methylpentobarbital provides a well-characterized N-methylated barbiturate substrate for investigating how N-alkylation modulates cytochrome P-450 binding affinity (Ks) and metabolic clearance. The lower Ks values of N-methylated barbiturates relative to non-methylated homologues, combined with the parabolic relationship linking Ks, side-chain length, and lipophilicity [1], make this compound a valuable probe for quantitative structure-metabolism relationship (QSMR) models. Researchers designing hepatic clearance or enzyme induction studies should select this compound when the experimental variable of interest is N-methylation-dependent metabolic lability rather than C-5 substituent effects.

GABA-A Receptor Stereopharmacology and Enantiomer-Specific Mechanisms

As a chiral N-methylated barbiturate, this compound is directly relevant to studies examining the stereochemical determinants of barbiturate action at GABA-A receptors. The established finding that N-methylation can produce enantiomer-dependent divergence from depressant to convulsant activity, with documented 10-fold differences in picrotoxinin-site binding between stereoisomers of structurally related N-methyl barbiturates [2], positions N-methylpentobarbital as a critical tool compound for GABA-A receptor allosteric modulation research. Protocols investigating the mechanistic basis of barbiturate convulsant activity require the N-methylated scaffold.

Pharmacokinetic Modeling of Lipophilicity-Driven Tissue Distribution

The calculated LogP of 1.79 for N-methylpentobarbital , combined with the class-level evidence that N-methylation systematically alters octanol-water and hepatocyte-water partition coefficients and accelerates elimination [3], makes this compound suitable for physiologically based pharmacokinetic (PBPK) modeling studies where incremental lipophilicity changes must be correlated with tissue-to-plasma partition coefficients (Kpu). The compound can serve as the N-methylated representative in a congeneric barbiturate series spanning a defined lipophilicity range.

Stereoselective Plasma Protein Binding and Free Drug Fraction Studies

The documented stereoselective binding of N-methylated barbiturates to serum albumin from multiple mammalian species [4] makes N-methylpentobarbital appropriate for equilibrium dialysis or ultrafiltration studies comparing free drug fractions across species (human vs. rat vs. bovine albumin). Procurement of the racemate or enantiopure forms enables investigation of albumin-binding stereoselectivity as a function of N-methylation status, C-5 side-chain structure, and albumin species—an essential parameter for accurate in vitro-to-in vivo extrapolation of pharmacological potency.

Quote Request

Request a Quote for Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.